molecular formula C13H21N4O2+ B12349403 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione

1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12349403
M. Wt: 265.33 g/mol
InChI Key: LGFAFSBDUYPEDH-UHFFFAOYSA-N
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Description

1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its potential pharmacological activities, including analgesic and anti-inflammatory effects .

Preparation Methods

The synthesis of 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of theobromine (3,7-dimethylxanthine) with hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound .

Chemical Reactions Analysis

1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain pathways and reducing inflammation .

Comparison with Similar Compounds

1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H21N4O2+

Molecular Weight

265.33 g/mol

IUPAC Name

1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C13H21N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9-10H,4-8H2,1-3H3/q+1

InChI Key

LGFAFSBDUYPEDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C

Origin of Product

United States

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